molecular formula C10H12BrN B6161488 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole CAS No. 1781471-47-3

5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole

Cat. No. B6161488
CAS RN: 1781471-47-3
M. Wt: 226.1
InChI Key:
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Description

5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole, also known as 5-Bromo-2-Methylindole, is an indole derivative that is mainly used as a synthetic intermediate in the production of various pharmaceuticals and other compounds. It is a colorless to yellowish-brown crystalline solid with a molecular weight of 224.14 g/mol and a melting point of 130-131°C. 5-Bromo-2-Methylindole has been used in various research studies and applications due to its unique properties, such as its high solubility in organic solvents and its stability in aqueous solutions.

Scientific Research Applications

5-bromo-2,2-dimethyl-2,3-dihydro-1H-indolethylindole has been used in various scientific research studies due to its unique properties. It has been used as a substrate in the synthesis of various compounds, such as indole-3-carboxamides, indole-3-carboxylic acids, and indole-3-carboxylic esters. It has also been used in the synthesis of various pharmaceuticals, such as indole-3-carboxamides and indole-3-carboxylic esters. In addition, 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indolethylindole has been used in the synthesis of various other compounds, such as indole-3-carboxylic acids, indole-3-carboxamides, and indole-3-carboxylic esters.

Mechanism of Action

The mechanism of action of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indolethylindole is not fully understood. It is believed that the compound acts as a substrate for various enzymes, such as cytochrome P450 enzymes, which catalyze the oxidation of the indole ring. This oxidation reaction produces various metabolites, such as indole-3-carboxylic acids, indole-3-carboxamides, and indole-3-carboxylic esters. These metabolites are then further metabolized by other enzymes, such as aldehyde oxidase and alcohol dehydrogenase, to produce other metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indolethylindole are not fully understood. However, it is believed that the compound may act as an inhibitor of cytochrome P450 enzymes, which may lead to the inhibition of various metabolic pathways. In addition, the compound may also act as an inhibitor of aldehyde oxidase and alcohol dehydrogenase, which may lead to the inhibition of various metabolic pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indolethylindole in lab experiments is its high solubility in organic solvents and its stability in aqueous solutions. This makes it ideal for use in various synthetic reactions. However, the compound is toxic and should be handled with caution. In addition, the compound is also flammable and should be stored away from sources of ignition.

Future Directions

The future directions for 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indolethylindole include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various pharmaceuticals. In addition, further research into the compound’s properties, such as its solubility and stability, would be beneficial in order to optimize its use in various synthetic reactions. Furthermore, research into the compound’s potential toxicity and flammability would also be beneficial. Finally, research into the compound’s potential applications in the treatment of various diseases, such as cancer, would be beneficial.

Synthesis Methods

The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indolethylindole can be achieved by a number of methods. The most common method involves the reaction of 2-bromo-4-methoxyacetophenone with sodium methoxide in methanol. This reaction produces a mixture of 5-bromo-2-methylindole and 4-methoxy-2-methylindole. The two compounds can then be separated by column chromatography. Another method involves the reaction of 2-bromo-4-methoxyacetophenone with sodium ethoxide in ethanol. This reaction produces 5-bromo-2-methylindole in high yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole involves the reaction of 2,3-dihydro-1H-indole with bromine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2,3-dihydro-1H-indole", "Bromine", "Lewis acid catalyst" ], "Reaction": [ "Add 2,3-dihydro-1H-indole to a reaction flask", "Add bromine dropwise to the reaction flask while stirring", "Add a Lewis acid catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

1781471-47-3

Molecular Formula

C10H12BrN

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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